Benzenemethanamine, N-(3-methyl-2-butenyl)-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride
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Overview
Description
Benzenemethanamine, N-(3-methyl-2-butenyl)-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzenemethanamine core, a 3-methyl-2-butenyl group, and a 2,3,3-trimethyl-1-cyclopenten-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzenemethanamine core, the introduction of the 3-methyl-2-butenyl group, and the attachment of the 2,3,3-trimethyl-1-cyclopenten-1-yl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential effects on cellular processes and pathways. Studies may focus on its interactions with specific proteins or enzymes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Research could involve its use as a drug candidate for treating various diseases or conditions.
Industry
In industry, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins, enzymes, or receptors. These interactions can modulate various biological pathways, leading to specific physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine derivatives
- N-(3-methyl-2-butenyl) compounds
- alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl) derivatives
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds. Comparative studies can highlight differences in reactivity, stability, and biological activity.
Properties
CAS No. |
148129-87-7 |
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Molecular Formula |
C21H32ClN |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
3-methyl-N-[1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethyl]but-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C21H31N.ClH/c1-16(2)12-14-22-20(18-9-7-6-8-10-18)15-19-11-13-21(4,5)17(19)3;/h6-10,12,20,22H,11,13-15H2,1-5H3;1H |
InChI Key |
FKBDKTXJEIEXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)NCC=C(C)C.Cl |
Origin of Product |
United States |
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